An In-depth Technical Guide to 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde, a key heterocyclic intermediate in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, and reactivity, underpinned by established scientific principles and field-proven methodologies.
Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a privileged scaffold in modern drug discovery, constituting the central framework of numerous biologically active compounds. Its rigid, planar structure and the presence of multiple nitrogen and sulfur heteroatoms provide a unique three-dimensional arrangement for precise interactions with various biological targets. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including potent inhibition of kinases, activity against parasitic diseases like malaria, and modulation of epigenetic targets such as sirtuins.[1]
4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde (3) emerges as a particularly valuable building block. The presence of two distinct and orthogonally reactive functional groups—a reactive chlorine atom at the 4-position and a versatile aldehyde at the 6-position—makes it an ideal platform for the synthesis of diverse compound libraries. The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine, alcohol, and thiol functionalities. Concurrently, the aldehyde group serves as a synthetic handle for a plethora of chemical transformations, including reductive amination, oxidation, and olefination reactions. This dual reactivity profile enables the systematic exploration of the chemical space around the thieno[3,2-d]pyrimidine core, facilitating the optimization of lead compounds in drug development programs.
Physicochemical Properties
While extensive experimental data for 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde is not widely published, its core physicochemical properties can be summarized as follows. Researchers are advised to confirm these properties on a lot-specific basis.
| Property | Value | Source |
| CAS Number | 875340-14-0 | [2][3] |
| Molecular Formula | C₇H₃ClN₂OS | [2] |
| Molecular Weight | 198.63 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in common organic solvents like DCM, THF, and DMF | Inferred |
Synthesis and Manufacturing
The synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde (3) can be approached through two primary and logically sound strategies, starting from the readily available precursor, 4-Chlorothieno[3,2-d]pyrimidine (2). The choice of route may depend on the availability of starting materials, scalability, and desired purity profile.
Synthesis of the Core Precursor: 4-Chlorothieno[3,2-d]pyrimidine (2)
The foundational starting material, 4-Chlorothieno[3,2-d]pyrimidine (2), is synthesized from Thieno[3,2-d]pyrimidin-4(3H)-one (1). This transformation is a standard chlorination reaction, often employing a Vilsmeier-type reagent generated in situ.[4]
Caption: Synthesis of the key precursor (2).
Experimental Protocol:
-
To a stirred solution of dichloroethane, add dimethylformamide (DMF) and cool the mixture to 0 °C.
-
Slowly add oxalyl chloride dropwise. The formation of a white, gel-like substance (the Vilsmeier reagent) will be observed.
-
Add Thieno[3,2-d]pyrimidin-4(3H)-one (1) portion-wise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for 2.5 hours, then allow it to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully adding water.
-
Extract the product into dichloromethane, combine the organic layers, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. The resulting crude solid can be purified by trituration with hexane to afford 4-Chlorothieno[3,2-d]pyrimidine (2) as a solid.[4]
Pathway A: Direct Formylation via Vilsmeier-Haack Reaction
The most direct route to the target compound is the Vilsmeier-Haack formylation of 4-Chlorothieno[3,2-d]pyrimidine (2). This reaction utilizes a Vilsmeier reagent (typically generated from POCl₃ and DMF) to introduce a formyl group onto the electron-rich thiophene ring.[5][6][7] The electrophilic substitution is expected to occur at the C6 position, which is activated by the lone pairs of the sulfur atom.
Caption: Vilsmeier-Haack synthesis pathway.
Proposed Experimental Protocol:
-
In a flask under a nitrogen atmosphere, cool a solution of DMF to 0 °C.
-
Add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 4-Chlorothieno[3,2-d]pyrimidine (2) in a suitable solvent (e.g., DMF or dichloroethane) to the Vilsmeier reagent.
-
Heat the reaction mixture (e.g., to 80 °C) for several hours, monitoring by TLC for the consumption of the starting material.[8]
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry. The crude product can be purified by column chromatography or recrystallization.
Pathway B: Carboxylation and Subsequent Reduction
An alternative, two-step pathway involves the initial carboxylation of the thiophene ring, followed by the selective reduction of the resulting carboxylic acid.
Step 1: Carboxylation to form 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid (4)
This step involves the deprotonation of the C6 position using a strong base, followed by quenching with carbon dioxide (dry ice).[9]
Step 2: Selective Reduction to 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde (3)
The selective reduction of the carboxylic acid (4) to the aldehyde (3) is a critical step that requires a mild and chemoselective reducing agent to avoid over-reduction to the alcohol or reduction of the pyrimidine ring. Modern synthetic methods offer several reliable options.[10][11]
Caption: Two-step synthesis via a carboxylic acid intermediate.
Experimental Protocol for Carboxylation:
-
To a solution of 2,2,6,6-tetramethylpiperidine (TMP) in anhydrous THF at 0 °C under nitrogen, add n-butyllithium (BuLi) dropwise. Stir for 30 minutes.
-
Cool the resulting lithium tetramethylpiperidide (LTMP) solution to -78 °C.
-
Add a solution of 4-Chlorothieno[3,2-d]pyrimidine (2) in anhydrous THF dropwise to the LTMP solution over 30 minutes.
-
Stir the reaction at -78 °C for 1 hour.
-
Quench the reaction by adding an excess of crushed dry ice.
-
Allow the mixture to warm to room temperature.
-
Perform an acidic workup by adding 0.1 M HCl and extract the product with ethyl acetate.
-
Dry the organic layer over MgSO₄ and concentrate to yield 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid (4).[9]
Methodologies for Selective Reduction:
-
Method 1: Activation followed by reduction. The carboxylic acid can be activated in situ (e.g., as a mixed anhydride or an acyl imidazolide) and then reduced with a mild hydride source like sodium borohydride.
-
Method 2: Modern chemoselective reagents. Reagents have been specifically developed for the direct, mild reduction of carboxylic acids to aldehydes in the presence of other sensitive functional groups.[10] For instance, a multifunctional reagent system can achieve this transformation in aqueous solvent at room temperature.[10]
Chemical Reactivity and Synthetic Utility
The synthetic value of 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde lies in the differential reactivity of its two key functional groups.
Caption: Key reactions of the title compound.
-
Nucleophilic Aromatic Substitution at C4: The chlorine atom at the 4-position is activated towards SNAr by the electron-withdrawing pyrimidine ring. This allows for its displacement by a wide range of nucleophiles, including primary and secondary amines, alkoxides, and thiolates, providing a straightforward method to introduce diverse side chains. This reaction is fundamental to building libraries of potential drug candidates.[12]
-
Reductive Amination of the Aldehyde: The aldehyde at C6 is a prime site for reductive amination. Reaction with a primary or secondary amine forms an intermediate imine, which is then reduced in situ (commonly with sodium triacetoxyborohydride, NaBH(OAc)₃) to yield the corresponding amine. This is one of the most robust and widely used methods for generating C-N bonds in medicinal chemistry.
-
Oxidation to Carboxylic Acid: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., potassium permanganate, Jones reagent). This carboxylic acid can then be used for amide bond formation, further expanding the accessible chemical diversity.
-
Reduction to Alcohol: Mild reducing agents, such as sodium borohydride (NaBH₄), will selectively reduce the aldehyde to the primary alcohol without affecting the chloro-substituent. This alcohol can then be further functionalized.
-
Other Aldehyde Chemistry: The aldehyde group is also amenable to other classical transformations, such as Wittig olefination to form alkenes, Henry reactions, and the formation of hydrazones or oximes, each providing a gateway to different classes of compounds.
Conclusion
4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde is a high-value, versatile intermediate for the synthesis of complex heterocyclic molecules. Its strategic placement of two orthogonally reactive functional groups—a displaceable chlorine and a modifiable aldehyde—provides medicinal chemists with a powerful tool for generating diverse compound libraries. The synthetic routes outlined in this guide, based on established chemical principles, offer reliable pathways to access this key building block. A thorough understanding of its reactivity is crucial for its effective application in the design and synthesis of novel therapeutic agents targeting a range of diseases.
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